2-Chlorocinnamaldehyde

Descripción general

Descripción

2-Chlorocinnamaldehyde, also known as ortho-Chlorocinnamaldehyde, is an organic compound with the chemical formula C9H7ClO. It is characterized by a yellow liquid appearance and a strong aroma. This compound is primarily used in the food, perfume, and cosmetics industries as a fragrance agent due to its unique aroma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chlorocinnamaldehyde is typically synthesized by reacting cinnamaldehyde with chlorine gas. The reaction can be carried out under normal temperature or heating conditions. The target product is then purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Safety measures are strictly adhered to, given the compound’s combustible nature and its reactivity with oxidizing and reducing agents .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chlorocinnamaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-Chlorocinnamic acid.

Reduction: It can be reduced to form 2-Chlorocinnamyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products:

Oxidation: 2-Chlorocinnamic acid.

Reduction: 2-Chlorocinnamyl alcohol.

Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chlorocinnamaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its unique aldehyde functional group allows it to participate in multiple chemical reactions, including oxidation and reduction processes. For instance:

- Oxidation : It can be oxidized to form 2-Chlorocinnamic acid.

- Reduction : It can be reduced to produce 2-Chlorocinnamyl alcohol.

- Substitution : Various substituted derivatives can be synthesized depending on the nucleophiles used in reactions.

Biological Applications

Antimicrobial and Antifungal Properties

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. Notably:

- Inhibition of Bacterial Virulence : Studies have shown that analogs of this compound can inhibit virulence factor production in Vibrio species, affecting biofilm formation and pigment production .

- Fungicidal Activity : It has been evaluated for its antifungal properties against mold fungi, showing effectiveness in vitro .

Potential Therapeutic Uses

The compound has also been explored for its potential therapeutic applications:

- Tyrosinase Inhibition : this compound acts as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders by reducing melanin production.

- Cancer Research : Preliminary studies indicate that it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Industrial Applications

Fragrance and Flavoring Agent

Due to its strong aroma, this compound is widely used in the fragrance industry. Its distinct olfactory profile makes it a valuable ingredient in perfumes and flavoring agents for food products.

Case Studies

- Antimicrobial Efficacy Against Vibrio spp.

-

Tyrosinase Inhibition and Hyperpigmentation

- Research indicated that this compound effectively inhibits tyrosinase activity, suggesting its potential use in cosmetic formulations aimed at treating skin discoloration.

- Cytotoxicity and Cancer Cell Proliferation

Mecanismo De Acción

The mechanism of action of 2-Chlorocinnamaldehyde involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing its normal function . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

- 2-Chlorocinnamic acid

- 2-Chlorocinnamyl alcohol

- 2-Chlorocinnamoyl chloride

- 2-Chlorochalcone

Comparison: 2-Chlorocinnamaldehyde is unique due to its strong aroma and its widespread use in the fragrance industry. Compared to 2-Chlorocinnamic acid and 2-Chlorocinnamyl alcohol, it is more volatile and has a distinct olfactory profile. Its reactivity also makes it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Chlorocinnamaldehyde is a derivative of cinnamaldehyde, which has garnered attention for its diverse biological activities. This article reviews the compound's antibacterial, antifungal, and cytotoxic properties, supported by relevant studies and data tables.

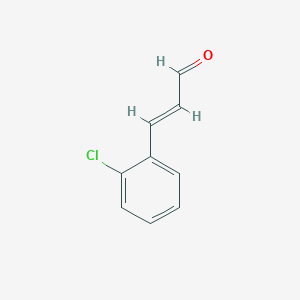

Chemical Structure and Properties

This compound (C_9H_7ClO) is characterized by the presence of a chlorine atom at the second position of the cinnamaldehyde structure. This modification can influence its biological activity compared to other cinnamaldehyde derivatives.

Antibacterial Activity

Numerous studies have investigated the antibacterial effects of this compound against various bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound range from 2 to 4 µg/mL against Enterococcus spp., indicating strong antibacterial properties .

- Biofilm Inhibition : This compound has shown significant activity in inhibiting biofilm formation in Enterococcus strains, with reductions up to 90% observed at certain concentrations .

Data Table: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Enterococcus faecalis 12214 | 4 | 38 |

| Enterococcus faecium 3934825 | 2 | 23 |

| Enterococcus spp. VRE | 2 | 90 |

Antifungal Activity

The antifungal potential of this compound has also been explored, particularly against pathogenic fungi such as Penicillium digitatum, which causes postharvest rot in citrus fruits.

Key Findings:

- Fungal Growth Inhibition : Studies indicate that derivatives of cinnamaldehyde, including this compound, can significantly reduce fungal growth by damaging cell membranes and affecting spore germination .

- Mechanism of Action : The compound disrupts the integrity of fungal cell walls, leading to cell lysis and death.

Data Table: Antifungal Efficacy Against Penicillium digitatum

| Compound | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | 10 | 70 |

| Control (Untreated) | - | 0 |

Cytotoxicity and Safety Profile

While exploring the biological activities, it is crucial to assess the cytotoxicity of this compound. Recent studies have indicated that when nanoformulations are used, the cytotoxic effects are significantly reduced, enhancing safety profiles .

Key Findings:

- Nanoscaling Effects : Nanoscaled formulations of chlorocinnamaldehydes show improved safety with lower hemolytic activity compared to their non-nanoscaled counterparts .

Case Studies

- Antibacterial Efficacy in Clinical Isolates : A study demonstrated that various derivatives of chlorocinnamaldehyde exhibited potent activity against multidrug-resistant Enterococcus strains, highlighting their potential as therapeutic agents in treating resistant infections .

- Postharvest Applications : Research on the antifungal properties of chlorocinnamaldehydes showed promising results in controlling postharvest diseases in citrus fruits, suggesting practical applications in food preservation .

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBCDXOKFIDHNS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031046 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-45-2 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-chlorocinnamaldehyde exhibit its mutagenic activity?

A: Research suggests that this compound induces frame-shift mutations in bacterial DNA. [, ] This mutagenic effect is likely due to its planar structure, allowing it to intercalate between DNA base pairs and disrupt DNA replication. [] In the Ames test, this compound demonstrated significant mutagenic activity in Salmonella typhimurium strains TA 100 and TA 98. [] Furthermore, it exhibited a positive response in the SOS chromotest with Escherichia coli PQ 37, indicating its ability to induce DNA damage and trigger the SOS repair system. []

Q2: How does the structure of cinnamaldehyde derivatives affect their ability to inhibit farnesyl protein transferase (FPTase)?

A: Studies show that the position of substituents on the phenyl ring of cinnamaldehyde derivatives significantly influences their FPTase inhibitory activity. [] Ortho-substituted derivatives, like this compound, exhibit higher inhibitory activity compared to meta- or para-substituted counterparts. [] This suggests that the ortho position is crucial for interaction with the FPTase enzyme. Additionally, the presence of an unsaturated aldehyde side chain is essential for activity. [] Among the tested derivatives, this compound demonstrated the most potent FPTase inhibition. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.